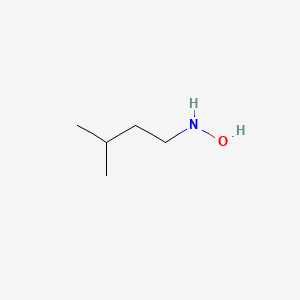
N-(3-methylbutyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(3-methylbutyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-methylbutylamine+hydroxylamine hydrochloride→this compound+NaCl+H2O
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated through extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled reaction conditions and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-methylbutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N-(3-methylbutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It serves as a reagent in biochemical assays and studies involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
N-(3-methylbutyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-propylhydroxylamine
Uniqueness: this compound is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This makes it suitable for specific applications where other hydroxylamine derivatives may not be as effective.
Comparaison Avec Des Composés Similaires
- N-methylhydroxylamine: A simpler derivative with a methyl group.
- N-ethylhydroxylamine: Contains an ethyl group, offering different reactivity.
- N-propylhydroxylamine: Features a propyl group, providing unique steric effects.
Propriétés
Numéro CAS |
500348-73-2 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
N-(3-methylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-4-6-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KSALNWGFDJHSPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















